molecular formula C34H54O7 B12285101 Phorbol-12-monomyristate

Phorbol-12-monomyristate

Cat. No.: B12285101
M. Wt: 574.8 g/mol
InChI Key: XLCISDOVNFLSGO-UHFFFAOYSA-N
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Description

Historical Context and Significance in Cellular Biology Research

The history of phorbol (B1677699) esters is rooted in the study of traditional medicine and toxicology. Phorbol, the parent compound of PMA, was first isolated in 1934 from croton oil, which is derived from the seeds of the purging croton plant, Croton tiglium. wikipedia.org For centuries, this oil was known for its potent purgative and irritant properties. wikipedia.org The complex chemical structure of phorbol, a member of the tigliane (B1223011) family of diterpenes, was not fully elucidated until 1967. wikipedia.org

The significance of phorbol esters, particularly PMA, in cellular biology surged with the discovery of their capacity to act as powerful tumor promoters. wikipedia.orgmdpi.com While not a carcinogen on its own, PMA was found to dramatically enhance the action of carcinogenic substances, making it a cornerstone tool for studying the mechanisms of carcinogenesis. wikipedia.orgnih.gov A breakthrough in understanding its mechanism of action came with the identification of Protein Kinase C (PKC) as its primary cellular receptor. scispace.comresearchgate.net Researchers discovered that PMA binds to and activates PKC by mimicking the action of the endogenous second messenger diacylglycerol (DAG). wikipedia.orgresearchgate.net Unlike DAG, which is rapidly degraded, PMA is metabolized much more slowly, leading to sustained and potent activation of PKC. wikipedia.org This discovery was instrumental, as it provided a direct link between an external agent and a central regulatory pathway controlling cell growth, differentiation, and proliferation. wikipedia.orgscispace.com

Role as a Biochemical Probe and Pharmacological Tool

The ability of Phorbol-12-myristate-13-acetate to potently and specifically activate Protein Kinase C has established it as an essential biochemical probe and pharmacological tool. abcam.comnih.gov By serving as a reliable external activator, PMA allows scientists to initiate and study the cascade of events triggered by PKC activation, providing insights into numerous physiological and pathological processes. licorbio.combio-techne.com

As a biochemical probe, PMA is used to identify and characterize the roles of specific PKC isoforms and their downstream targets. bio-techne.com It binds to the C1 domain of conventional and novel PKC isoforms, causing the enzyme to translocate to the cell membrane and become active. abcam.combio-techne.com This induced activation allows for the study of a wide array of signaling pathways, including the MAPK/ERK and NF-κB pathways, which are critical in cellular responses. mdpi.comscientificarchives.com

In its role as a pharmacological tool, PMA is employed in a variety of standardized experimental models:

Cell Differentiation: PMA is widely used to induce the differentiation of various cell lines. A prominent example is its use to differentiate the human monocytic leukemia cell line, THP-1, into mature macrophages, providing a consistent and reproducible model for studying macrophage function, inflammation, and immunology. adipogen.combio-techne.comresearchgate.net

T-Cell Activation: In immunology, PMA is often used in combination with ionomycin (B1663694) to stimulate T-lymphocytes. wikipedia.orgwikipedia.org This combination bypasses the T-cell receptor to potently induce activation, proliferation, and the production of cytokines, which can then be measured to assess immune responses. wikipedia.orgwikipedia.org

Tumor Promotion Models: Due to its historical and well-characterized role as a tumor promoter, PMA remains a key agent in experimental models of carcinogenesis, particularly in studies of skin cancer. nih.govabcam.com

Apoptosis Studies: The effect of PMA on programmed cell death, or apoptosis, is complex and cell-type dependent. It has been shown to induce apoptosis in some cells, such as HL-60 promyelocytic leukemia cells, while inhibiting it in others, making it a useful tool for dissecting the signaling pathways that regulate cell survival. adipogen.commerckmillipore.com

The following table summarizes key research findings and applications of PMA:

Research AreaApplication/FindingCell/System ModelReference
Immunology Induces differentiation of monocytes into macrophages.THP-1 cells adipogen.comresearchgate.net
Immunology Stimulates T-cell activation and cytokine production (with ionomycin).Human T-cells wikipedia.orgwikipedia.org
Immunology Enhances differentiation of B cells into a regulatory phenotype.Human B-cells frontiersin.org
Cancer Biology Acts as a potent tumor promoter, particularly in skin.Mouse skin nih.govabcam.com
Cancer Biology Suppresses growth of non-small cell lung cancer (NSCLC) cells.NSCLC cell lines tandfonline.comnih.gov
Cell Signaling Activates Protein Kinase C (PKC) and downstream pathways (e.g., MAPK/ERK).Various cell lines licorbio.comscientificarchives.com
Cell Biology Induces apoptosis.HL-60 cells merckmillipore.com
Cell Biology Induces changes in cell surface adhesion molecules.Neutrophils, Monocytes journalijbcrr.com
Pharmacology Used as an inducer of angiotensin-converting enzyme (ACE) activity.Endothelial cells mdpi.com

Properties

IUPAC Name

[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCISDOVNFLSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action at the Molecular and Cellular Level

Protein Kinase C (PKC) Activation and Isoform Specificity

The most well-characterized target of PMA is the Protein Kinase C (PKC) family of serine/threonine kinases. tandfonline.comnih.govmdpi.com Activation of PKC is a central event in the mechanism of action of PMA and is responsible for many of its observed cellular effects.

PMA binds with high affinity to the C1 domains of PKC. rndsystems.comnih.govwikipedia.org The C1 domain is a cysteine-rich region that contains one or two zinc-finger-like structures and serves as the binding site for DAG. wikipedia.org By binding to the C1a and C1b domains, PMA induces a conformational change in the PKC enzyme, leading to its activation and translocation to the cell membrane. rndsystems.com This interaction is dependent on the presence of phospholipids (B1166683) and zinc ions. wikipedia.org

The PKC family consists of multiple isoforms that are classified into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). PMA is a potent activator of both conventional and novel PKC isoforms. Specifically, it has been shown to activate PKCα, -β, -γ, -δ, -ε, -η, and -θ. rndsystems.com In contrast, the atypical PKC isoforms, PKCζ and -ι/λ, are not responsive to PMA. rndsystems.com The selective activation of different PKC isoforms can lead to distinct cellular outcomes. For example, in CD14+ monocytes, the selective activation of PKC-α or PKC-β1 induces differentiation into macrophages or dendritic cells, respectively, while activation of PKC-β2 triggers apoptosis. nih.gov

Table 1: Phorbol-12-monomyristate (PMA) and PKC Isoform Specificity

PKC IsoformResponsiveness to PMAReference
Conventional (cPKC)
PKCαActivated rndsystems.com
PKCβActivated rndsystems.com
PKCγActivated rndsystems.com
Novel (nPKC)
PKCδActivated rndsystems.com
PKCεActivated rndsystems.com
PKCηActivated rndsystems.com
PKCθActivated rndsystems.com
Atypical (aPKC)
PKCζNot Activated rndsystems.com
PKCι/λNot Activated rndsystems.com

Once activated by PMA, PKC isoforms phosphorylate a wide array of substrate proteins, initiating a variety of downstream signaling cascades. A notable example is the induction of the tumor suppressor Kruppel-like transcription factor 6 (KLF6). tandfonline.comnih.gov This, in turn, leads to the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1 and p27KIP1, resulting in cell growth arrest. tandfonline.com Furthermore, PKC activation by PMA can influence steroidogenesis through the regulation of the steroidogenic acute regulatory (StAR) protein, a process that involves the transcription factors c-Jun/c-Fos and cAMP response element-binding protein (CREB). nih.gov

Interactions with Other Signaling Pathways

The effects of PMA are not limited to the direct activation of PKC and its immediate downstream targets. The activation of PKC initiates a complex interplay with other major signaling pathways within the cell, leading to a broader and more integrated cellular response.

A significant point of convergence for PMA-induced signaling is the Mitogen-Activated Protein Kinase (MAPK) pathway. tandfonline.comnih.gov The MAPK cascades are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

One of the most well-documented interactions is the activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. nih.govoup.comlicorbio.com PMA treatment leads to the phosphorylation and activation of ERK1/2 in various cell types. oup.comnih.gov The signaling cascade from PKC to ERK1/2 is often mediated by the small GTPase Ras and the serine/threonine-protein kinase Raf-1. nih.gov Activated PKC can lead to the activation of Ras, which in turn recruits and activates Raf-1 at the cell membrane. Raf-1 then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. nih.gov This PMA-induced activation of the ERK1/2 pathway is a necessary component for the activation of the transcription factor AP-1. nih.gov

Table 2: Key Molecules in PMA-Induced Signaling Pathways

MoleculeRole in PMA-Induced SignalingReference
This compound (PMA) Exogenous activator of Protein Kinase C (PKC) tandfonline.comnih.govmdpi.com
Protein Kinase C (PKC) Primary intracellular receptor for PMA, serine/threonine kinase tandfonline.comnih.govmdpi.comrndsystems.com
Diacylglycerol (DAG) Endogenous activator of PKC, mimicked by PMA researchgate.netfrontiersin.org
Kruppel-like transcription factor 6 (KLF6) Transcription factor induced by PKC activation, leads to cell growth arrest tandfonline.comnih.gov
p21WAF1/CIP1 & p27KIP1 Cyclin-dependent kinase inhibitors upregulated by KLF6 tandfonline.com
c-Jun/c-Fos (AP-1) Transcription factors activated downstream of PKC and ERK1/2 nih.govnih.gov
CREB Transcription factor involved in steroidogenesis regulation by PKC nih.gov
Ras Small GTPase that acts as an intermediary between PKC and the MAPK pathway nih.gov
Raf-1 Serine/threonine-protein kinase activated by Ras nih.gov
MEK1/2 Kinase that phosphorylates and activates ERK1/2 nih.govresearchgate.net
ERK1/2 Mitogen-activated protein kinases activated by PMA-induced PKC signaling nih.govoup.comlicorbio.com

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Pathway

PMA is a potent and widely used activator of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. invivogen.com NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. invivogen.com In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key example. abcam.com

PMA stimulation, typically through the activation of PKC, triggers the activation of the IκB kinase (IKK) complex. nih.gov The activated IKK complex then phosphorylates IκBα on specific serine residues (Ser32 and Ser36). frontiersin.org This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgembopress.org The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the p50/p65 dimer to translocate into the nucleus. researchgate.netmdpi.com Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. mdpi.com

Studies have demonstrated this mechanism in various cell types. For example, in U1242 MG cells, PMA treatment leads to the phosphorylation of the cytosolic NF-κB p65 subunit at serine 536 and its subsequent translocation to the nucleus. researchgate.net The activation of NF-κB by PMA is dose-dependent and plays a central role in the expression of numerous pro-inflammatory cytokines and other immune response genes. invivogen.com

StepMolecular EventKey Proteins Involved
1. Stimulation PMA activates Protein Kinase C (PKC).This compound, PKC
2. IKK Activation PKC activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex.IKK complex (IKKα, IKKβ, NEMO/IKKγ)
3. IκBα Phosphorylation The activated IKK complex phosphorylates IκBα at serine residues 32 and 36.IκBα
4. IκBα Degradation Phosphorylated IκBα is ubiquitinated and degraded by the proteasome.Ubiquitin ligases, 26S Proteasome
5. NF-κB Translocation The degradation of IκBα exposes the nuclear localization signal of the p50/p65 NF-κB dimer, which then translocates to the nucleus.NF-κB (p50/p65), Importins
6. Gene Transcription In the nucleus, NF-κB binds to κB sites on DNA, initiating the transcription of target genes.Target genes (e.g., cytokines, chemokines)

Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) Pathways

The Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) pathway is another important signaling cascade that can be activated by PMA. nih.govresearchgate.net This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to modulate gene expression.

Research in rat brain astrocytes has shown that PMA activates the Jak/Stat signal pathway. nih.govresearchgate.net Specifically, PMA treatment leads to an increase in the level of activated Stat3, resulting from its phosphorylation on tyrosine residues. nih.govresearchgate.net Activated, phosphorylated Stat3 can form dimers, translocate to the nucleus, and bind to specific DNA elements in the promoters of target genes, thereby inducing their transcription. nih.govresearchgate.net

One group of genes regulated by this pathway are the Suppressors of Cytokine Signaling (SOCS). nih.govresearchgate.net In astrocytes, PMA-induced activation of Stat3 leads to the transcriptional induction of SOCS genes, such as SOCS5. nih.govresearchgate.net This represents a negative feedback loop, as SOCS proteins can inhibit Jak/Stat signaling. In human HL-60 leukemia cells, PMA has been shown to induce JAK1 phosphorylation and its association with STAT1, leading to the formation of STAT1-STAT2 heterodimers. nih.gov These findings highlight that PMA can engage the Jak/Stat pathway to regulate inflammatory and cellular differentiation processes. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Signaling Interplay

This compound is a potent inducer of reactive oxygen species (ROS) production in a variety of cell types, most notably in phagocytic cells like neutrophils. nih.govnih.gov ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are highly reactive molecules that can act as second messengers in signaling pathways but can also cause oxidative damage. nih.govnih.gov

The primary mechanism by which PMA induces ROS generation is through the activation of the NADPH oxidase enzyme complex. nih.govpnas.org PMA, via PKC activation, promotes the assembly and activation of the NADPH oxidase subunits at the cell membrane. frontiersin.orgpnas.org This activated enzyme complex transfers electrons from NADPH to molecular oxygen, resulting in the production of superoxide anions. pnas.org Superoxide can then be converted to other ROS, such as hydrogen peroxide, either spontaneously or through the action of superoxide dismutase. researchgate.net

There is significant interplay between PMA-induced ROS generation and other signaling pathways. For instance, the activation of p38 MAPK by PMA in neutrophils has been shown to be dependent on the endogenous generation of superoxide or its metabolites. nih.gov This indicates that ROS can act upstream of other signaling kinases to mediate the cellular effects of PMA.

Cell TypeType of ROS GeneratedKey Enzyme/Mechanism
Human Neutrophils Superoxide anion (O₂⁻), Hydrogen Peroxide (H₂O₂)Activation of NADPH oxidase complex. nih.govpnas.orgresearchgate.net
Murine Macrophages Hydroxyl radical (•OH), Superoxide anion (O₂⁻), Hydrogen Peroxide (H₂O₂)Arachidonic acid metabolism (lipoxygenase pathway). nih.gov
Breast Cancer Cells Hydrogen Peroxide (H₂O₂)PKC-dependent activation of NADPH oxidase. mdpi.com

Adenyl Cyclase and Protein Kinase A (PKA) Interactions

While PMA is primarily known as a PKC activator, research indicates it can also interact with the adenylyl cyclase and Protein Kinase A (PKA) signaling pathway, often through indirect mechanisms. In human aortic smooth muscle cells (HASMC), PMA challenge leads to the activation of PKA. nih.gov

This process is not direct but occurs through an ERK-controlled autocrine loop. PMA stimulation in these cells promotes the generation of prostaglandin (B15479496) E₂ (PGE₂), which is then released from the cell. nih.gov Extracellular PGE₂ can then bind to its receptors on the cell surface, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate PKA. nih.gov

Activated PKA can then phosphorylate various downstream targets. One such target in HASMC is the cAMP phosphodiesterase PDE4D5. PKA-mediated phosphorylation of PDE4D5 at a specific site (Ser126) leads to its activation. nih.gov This represents a complex feedback mechanism where PMA initially triggers a cascade that ultimately activates a key enzyme responsible for degrading the second messenger (cAMP) that mediates PKA activation.

Regulation of Gene Expression

This compound profoundly alters gene expression profiles in various cell types, a consequence of its ability to activate multiple signal transduction pathways that converge on the regulation of transcription factors. The activation of MAPK cascades and the NF-κB pathway are central to these regulatory effects.

A primary mechanism is the activation of the AP-1 (Activator Protein-1) transcription factor. PMA-induced activation of the JNK and ERK pathways leads to the phosphorylation and activation of AP-1 components, such as c-Jun and c-Fos, which then drive the transcription of AP-1 target genes. nih.govnih.gov Similarly, the activation and nuclear translocation of NF-κB leads to the induced expression of a wide array of genes, particularly those involved in inflammatory and immune responses. invivogen.com

Studies using microarray and other gene expression analyses have revealed that PMA can both up-regulate and down-regulate a large number of genes. For example, in A549 lung adenocarcinoma cells, PMA induces the expression of pro-inflammatory cytokine genes like IL-1β, IL-6, IL-8, and TNF-α, as well as genes for AP-1 factors c-Jun, c-Fos, and Fra-1. nih.gov In THP-1 monocytic cells, PMA treatment induces the expression of genes that drive differentiation into a macrophage-like phenotype, including upregulation of TNF-α and MIP-1β. researchgate.net Conversely, in osteoblasts, PMA has been shown to suppress the expression of the Nephronectin gene via PKCα and the transcription factors c-Jun/c-Fos. nih.gov These cell-type-specific effects underscore the complexity of gene regulation by PMA, which is dictated by the unique signaling networks and transcriptional machinery present in each cell.

Cell LineGenes Up-regulated by PMAGenes Down-regulated by PMA
A549 (Lung Adenocarcinoma) IL-1β, IL-2, IL-6, IL-8, TNF-α, c-Jun, c-Fos, Fra-1, COX-2 nih.govNot specified
THP-1 (Monocytic Leukemia) IL-1β, IL-8, TNF-α, MIP-1β, CCR5 researchgate.netNot specified
MC3T3-E1 (Osteoblast Precursor) Not specifiedNephronectin (Npnt) nih.gov

Specific Gene Targets

PMA has been demonstrated to regulate the expression of a diverse set of genes involved in cellular differentiation, proliferation, and immune response. The following subsections and table provide an overview of the research findings on the impact of PMA on several key gene targets.

KLF6 (Krüppel-like Factor 6): Activation of protein kinase C by PMA has been shown to suppress the growth of lung cancer cells through the induction of KLF6. nih.gov KLF6 is a transcription factor that plays a crucial role in regulating cellular proliferation and differentiation. nih.gov

p21WAF1/CIP1: In human leukemia cells, the PI 3-K signaling pathway has been found to suppress the PMA-induced expression of p21WAF1/Cip1. frontiersin.org Inhibition of this pathway leads to a significant increase in p21WAF1/Cip1 expression. frontiersin.org This effect is mediated in part by PKC zeta and involves the binding of the transcription factor Sp1 to the p21WAF1/Cip1 promoter. frontiersin.org

CD11b and CD14: PMA is widely used to induce the differentiation of monocytic cell lines, such as THP-1 and K562, into macrophages. This differentiation is characterized by a significant upregulation in the expression of the cell surface markers CD11b and CD14. researchgate.netnih.gov Studies have shown that treatment of K562 cells with PMA leads to a notable increase in both CD11b and CD14 expression. nih.gov Similarly, in THP-1 cells, PMA markedly increases CD14 expression, indicating differentiation into macrophages. researchgate.net

MUC2, MUC3, and MUC5AC: Research has indicated that PMA upregulates the steady-state mRNA levels of the mucin genes MUC2, MUC3, and MUC5AC in human colon cancer cells. nih.gov This induction is dependent on protein synthesis and is mediated through PKC signaling pathways. nih.gov Specifically for MUC2, PMA-induced upregulation involves the Ras, ERK, and NF-κB signaling pathways. frontiersin.org In airway epithelial cells, PMA is a potent stimulator of MUC5B gene expression and also induces MUC5AC expression. researchgate.netmiami.edu

Nephronectin: In osteoblasts, PMA has a strong suppressive effect on the expression of the Nephronectin gene. oup.com This downregulation is mediated through the activation of PKCα, which in turn involves the transcription factors c-Jun and c-Fos.

Translocator Protein (TSPO): PMA, as a PKC activator, has been shown to affect the expression of the Translocator Protein (TSPO) gene. frontiersin.org In TSPO-poor cells, PMA activates PKCε to regulate TSPO expression. frontiersin.org This regulation is mediated through a MAPK pathway that targets the transcription factors AP-1, Ets, STAT3, and c-Jun. frontiersin.orgfrontiersin.org

Interactive Data Table: PMA's Effect on Specific Gene Targets
Gene TargetCell Type(s)Effect of PMAMediating Factors/Pathways
KLF6 Lung cancer cellsInductionProtein Kinase C nih.gov
p21WAF1/CIP1 Human leukemia cells (NB4, THP1)Increased expression (when PI 3-K is inhibited)PI 3-K/PKC zeta pathway, Sp1 transcription factor frontiersin.org
CD11b Leukemia cells (K562)UpregulationDifferentiation induction nih.gov
CD14 Leukemia cells (THP-1, K562)UpregulationDifferentiation induction researchgate.netnih.gov
MUC2 Colon cancer cells (HM3)UpregulationRas/ERK/NF-κB pathway frontiersin.org
MUC3 Colon cancer cells (HM3)UpregulationProtein Kinase C nih.gov
MUC5AC Colon cancer cells (HM3), Airway epithelial cellsUpregulationProtein Kinase C nih.govmiami.edu
Nephronectin Osteoblasts (MC3T3-E1)SuppressionPKCα, c-Jun, c-Fos oup.com
TSPO NIH-3T3 cells, Steroidogenic cellsRegulation of expressionPKCε, MAPK pathway, AP-1, Ets, STAT3, c-Jun frontiersin.orgfrontiersin.org

Transcription Factor Modulation

The biological effects of PMA are largely channeled through its ability to modulate the activity of various transcription factors. These proteins bind to specific DNA sequences in the promoter regions of target genes, thereby controlling the rate of transcription. The subsequent subsections and table summarize the influence of PMA on several key transcription factors.

AP-1 (Activator Protein-1): PMA is a well-known activator of the AP-1 transcription factor. miami.edu AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families. In leukemia cells, PMA-induced gene expression is mediated by the binding of AP-1 family members to AP-1 motifs in the promoter regions of target genes. This activation is often channeled through the PKC/ERK1/2/AP-1 or PKC/p38/AP-1 signaling axes.

Sp1: PMA treatment can lead to a marked increase in the phosphorylation of Sp1 at serine residues in a PKC-dependent manner. This post-translational modification can enhance the transcriptional activity of Sp1, which is a key regulator of numerous genes involved in various cellular processes.

EGR-1 (Early Growth Response-1): PMA has been shown to stimulate the expression of EGR-1 at both the mRNA and protein levels. The stimulatory action of PMA on the promoter activity of certain genes is dependent on the enhancement of EGR-1 expression.

Irf7 (Interferon Regulatory Factor 7): Phorbol (B1677699) esters like PMA can modulate interferon signaling. frontiersin.org Specifically, PMA has been observed to inhibit the IFN-alpha-induced expression of the ISG54 gene. This inhibitory action is associated with a reduction in the IFN-alpha-induced formation of the ISGF3 transcription factor complex, which binds to the interferon-stimulated response element (ISRE). nih.govfrontiersin.org As Irf7 also plays a critical role in the regulation of type I interferon-dependent immune responses through ISREs, this suggests an indirect modulatory effect of PMA on Irf7-mediated pathways. frontiersin.orgresearchgate.netmiami.edu

c-Jun and c-Fos: As components of the AP-1 transcription factor, the expression and activity of c-Jun and c-Fos are significantly influenced by PMA. PMA treatment leads to the activation of both c-Jun and c-Fos, which then heterodimerize to form the active AP-1 complex. This activation is crucial for mediating the downstream effects of PMA on gene expression. In osteoblasts, the PMA-induced suppression of Nephronectin gene expression is dependent on both c-Jun and c-Fos.

HIF-1α (Hypoxia-inducible factor-1α): While HIF-1α is primarily regulated by cellular oxygen levels, its activity can also be modulated by other signaling pathways. The transcriptional activity of HIF-1α can be influenced by phosphorylation events, and protein kinase C inhibitors have been shown to modulate the transcriptional activation mediated by HIF-1.

Interactive Data Table: PMA's Modulation of Transcription Factors
Transcription FactorEffect of PMAMediating Pathways/MechanismsDownstream Consequences
AP-1 ActivationPKC/ERK1/2, PKC/p38 signaling pathwaysRegulation of cellular processes like proliferation miami.edu
Sp1 Increased phosphorylationProtein Kinase CEnhanced transcriptional activity
EGR-1 Increased expression-Regulation of target gene promoters
Irf7 Indirect modulationInhibition of IFN-alpha-induced ISGF3 complex formation nih.govfrontiersin.orgAltered interferon signaling frontiersin.org
c-Jun ActivationComponent of AP-1 activationFormation of active AP-1 complex, regulation of gene expression
c-Fos ActivationComponent of AP-1 activationFormation of active AP-1 complex, regulation of gene expression
HIF-1α Modulation of activityProtein Kinase C pathwayAltered transcriptional activation of target genes

Cellular Processes Modulated by Phorbol 12 Monomyristate

Cellular Differentiation

PMA is a well-documented inducer of differentiation in numerous cell lineages. By activating PKC, it initiates signaling pathways that lead to changes in gene expression, morphology, and function, driving cells toward a more specialized state.

PMA is extensively used to differentiate the human monocytic leukemia cell line, THP-1, into macrophage-like cells. nih.govresearchgate.net This process is a cornerstone of in vitro studies on macrophage function and immune responses. nih.gov Upon treatment with PMA, THP-1 monocytes undergo a series of changes, including adherence to culture surfaces, altered morphology, and the expression of specific macrophage surface markers like CD14, CD11b, CD36, and scavenger receptors. nih.govbiorxiv.orgfrontiersin.org

The differentiation protocol, including PMA concentration and duration of exposure, significantly influences the resulting macrophage phenotype and its functional responses. biorxiv.orgnih.gov Studies have shown that variations in PMA treatment lead to distinct proteomic signatures and differences in the expression of proteins involved in innate immune signaling. nih.govbiorxiv.org For instance, different PMA protocols can alter the expression of Toll-like receptor (TLR) signaling pathway components. nih.gov While PMA-differentiated THP-1 cells resemble human monocyte-derived macrophages (MDMs) in many aspects, such as cytokine production and morphology, transcriptomic analyses reveal significant differences in their gene expression profiles. nih.govjst.go.jp

Research Findings on PMA-Induced THP-1 Differentiation
PMA Treatment ProtocolKey FindingsReference
5 ng/mL to 100 ng/mLSufficient for inducing differentiation, but cytotoxic data is limited in the literature. Differentiated cells do not proliferate. mdpi.com
5 or 50 ng/mL with varying durationsVariations in concentration and rest periods post-stimulation result in downstream differences in protein expression and cellular processes. biorxiv.org
50 ng/mL for 72h, 50 ng/mL overnight, 5 ng/mL for 48hDifferentiation protocols impact the expression of proteins involved in innate immune signaling, such as those in the Toll-like receptor (TLR) pathways. nih.gov
25 nM over 48h, followed by 24h restDetermined as the optimal protocol for THP-1 differentiation based on tumor necrosis factor (TNF) secretion in response to LPS stimulation. nih.gov
5 ng/mL followed by 24h restProvides a model that resembles macrophages morphologically and molecularly, suitable for studying the NLRP3 inflammasome. The rest period allows for the down-regulation of pro-IL-1β induced by PMA. frontiersin.org

PMA has been shown to promote hematopoietic differentiation. stemcell.com In combination with other agents, it can stimulate human leukemia cell lines to differentiate into macrophage-like cells, demonstrating its anti-leukemic activity in research settings. stemcell.com This highlights its potential as a tool for studying the molecular mechanisms that govern the development of various blood cell lineages.

PMA can induce the differentiation of mesenchymal stem cells (MSCs) into a cardiogenic lineage. stemcell.compnas.org This process is critical for developing potential cell-based therapies for cardiac repair. pnas.orgnih.gov Treatment of human MSCs with PMA leads to the increased expression of cardiac-specific markers such as cardiac troponin T (cTnT) and myosin heavy chain (MHC). nih.gov The underlying mechanism involves the activation of protein kinase C (PKC), which in turn mediates the activation and nuclear translocation of the transcription factor, nuclear factor of activated T cells (NFAT). nih.gov This activation of NFAT is a crucial step in the PMA-induced cardiac differentiation program in MSCs. nih.gov

In immunology research, PMA is frequently used, often in conjunction with ionomycin (B1663694), to stimulate T-cell activation and differentiation. stemcell.com For example, it can stimulate the differentiation of specific CD4+ T cell subsets. stemcell.com There is also evidence that certain anti-CD4 monoclonal antibodies can enhance the proliferation of human T cells induced by PMA, suggesting a role for the CD4 molecule in T-cell activation pathways that can be modulated by phorbol (B1677699) esters. nih.gov Studies have also utilized PMA to investigate defects in T-cell activation in various pathological conditions. nih.gov

The effect of PMA on osteoblast differentiation is complex and appears to be inhibitory in certain contexts. In MC3T3-E1 osteoblast precursor cells, PMA treatment suppresses cell differentiation. nih.gov This suppression is linked to the downregulation of Nephronectin (Npnt) gene expression, an extracellular matrix protein that typically promotes osteoblast differentiation. nih.gov The signaling pathway responsible for this effect involves the activation of protein kinase C alpha (PKCα) and the subsequent action of c-Jun/c-Fos transcription factors. nih.gov Similarly, in human adipose-tissue-derived stromal cells (hADSCs), while PMA treatment enhances osteogenic differentiation, it concurrently suppresses adipogenic differentiation, indicating a regulatory role for the PKC signaling pathway in the lineage commitment of these multipotent cells. nih.govkoreamed.org

Cell Proliferation and Growth Arrest

PMA exerts potent, often opposing, effects on cell proliferation, either promoting it or inducing growth arrest depending on the cell type and context. In human monocytic THP-1 cells, PMA treatment must first inhibit cell growth before differentiation can proceed. nih.gov This growth arrest occurs at the G1 phase of the cell cycle. nih.gov The mechanism involves the generation of reactive oxygen species (ROS) and the subsequent upregulation of the cell cycle inhibitor p21WAF1/CIP1, an effect that is independent of p53. nih.gov

Conversely, in some cancer cells, PMA demonstrates anti-proliferative effects. In anaplastic and follicular thyroid cancer cell lines, PMA induces a strong anti-proliferative effect by causing cell cycle arrest in the G1 phase. nih.gov This is accompanied by an increase in the levels of the cell cycle regulators p21Waf1/Cip1 and p27Kip1, and a decrease in cyclin D3 and cyclin-dependent kinases cdk4 and cdk6. nih.gov In embryonic chick skeletal myoblasts, PMA allows the initiation of muscle-specific protein expression but prevents the cells from fully withdrawing from the cell cycle, leading to continued DNA synthesis in cells that are partially differentiated. aacrjournals.org This uncoupling of differentiation and cell cycle withdrawal is a notable effect of the phorbol ester. aacrjournals.org

Effect of PMA on Cell Cycle Regulators and Proliferation
Cell LineEffect on ProliferationMechanism / Key Molecules ModulatedReference
THP-1 (Human Monocytic Leukemia)Growth Inhibition (G1 Arrest)Upregulation of p21WAF1/CIP1 (p53-independent), ROS-dependent signaling. nih.gov
FRO, ARO, ML-1 (Thyroid Cancer)Anti-proliferative (G1 Arrest)Upregulation of p21Waf1/Cip1 and p27Kip1; Downregulation of cyclin D3, cdk4, cdk6. nih.gov
Embryonic Chick Skeletal MyoblastsPartial differentiation with continued DNA synthesisPrevents complete withdrawal from the cell cycle. aacrjournals.org
Human Colon Adenocarcinoma LS174Induces cell cycle arrest in G2-M phaseAssociated with an increase in the subG0 population, indicating apoptosis. mdpi.com

Cell Cycle Regulation (e.g., G1-phase arrest, p21 upregulation)

Phorbol-12-monomyristate (PMA) has been shown to exert significant influence over cell cycle progression, primarily by inducing a G1-phase arrest in various cell types. nih.govnih.gov This halt in the cell cycle is intricately linked to the upregulation of the cyclin-dependent kinase inhibitor p21. nih.govnih.gov

In lung adenocarcinoma cells, the activation of Protein Kinase C (PKC) by PMA impairs the transition from the G1 to the S phase. nih.gov This effect is specifically mediated by the PKCδ isozyme. nih.gov The depletion of PKCδ, but not PKCα, was found to completely abrogate the PMA-induced G1 arrest. nih.gov The mechanism involves a significant upregulation of both p21 mRNA and protein, which is also dependent on PKCδ. nih.gov This increase in p21 contributes to the downregulation of Rb hyperphosphorylation and cyclin A expression, key events for progression into the S phase. nih.gov

Similarly, in anaplastic thyroid cancer cells, PMA induces a strong antiproliferative effect by increasing the fraction of cells in the G1 phase of the cell cycle. nih.gov This is accompanied by a significant increase in the levels of the cell cycle regulators p21 and p27. nih.gov The levels of cyclin D3, cyclin-dependent kinase 4 (cdk4), and cdk6 were observed to decrease, along with a reduction in the phosphorylation of the Rb-protein. nih.gov The role of PKCδ was again highlighted, as its silencing attenuated the antiproliferative effects of PMA and prevented the upregulation of p21 and p27. nih.gov

In human monocytic leukemia THP-1 cells, PMA-induced growth inhibition is also characterized by an arrest in the G1-phase. nih.gov This process is associated with the upregulation of both p21 mRNA and protein. nih.gov Interestingly, this upregulation of p21 occurs independently of p53 activity, as these cells lack a functional p53. nih.gov The activation of the p21 promoter by PMA is driven by the specific protein 1 (Sp1) transcription factor. nih.gov

Table 1: Effects of this compound on Cell Cycle Regulators

Cell Line Effect of PMA Key Mediators
Lung Adenocarcinoma G1 Phase Arrest, p21 Upregulation PKCδ
Anaplastic Thyroid Cancer G1 Phase Arrest, p21 & p27 Upregulation PKCδ
Human Monocytic Leukemia (THP-1) G1 Phase Arrest, p21 Upregulation Sp1, PKC

Mechanisms of Growth Inhibition

The growth inhibitory effects of this compound are multifaceted and involve complex signaling pathways. A key mechanism is the modulation of cell cycle regulators, as detailed in the previous section, leading to cell cycle arrest. nih.gov

In human monocytic THP-1 cells, the PMA-induced growth inhibition is initiated by the cellular generation of reactive oxygen species (ROS). nih.gov This is part of a complex mechanism that leads to the modulation of several cell cycle regulators. nih.gov The upregulation of p21, a critical event in this process, is mediated through a PKC-dependent signaling pathway that involves the activation of MAP kinase. nih.gov

In anaplastic thyroid cancer cells, PMA's inhibition of proliferation is linked to its influence on the PKC-MAP kinase/Akt and FOXO signaling pathways. nih.gov Prolonged stimulation with PMA leads to a decrease in the phosphorylation of both MAP kinase and Akt. nih.gov

Furthermore, PMA is recognized as a potent tumor promoter, and its toxic effects can contribute to growth inhibition through mechanisms that can lead to cell death. nih.govmdpi.com In immortalized human keratinocyte (HaCaT) cells, PMA treatment leads to a drop in cell survivability at 24 hours. nih.gov

Apoptosis and Cell Death Pathways

Extrinsic and Intrinsic Apoptotic Pathways

This compound can play a role in the induction of apoptosis, a form of programmed cell death, by influencing both the extrinsic and intrinsic pathways. The intrinsic pathway is triggered by intracellular stress and involves the mitochondria, while the extrinsic pathway is initiated by extracellular ligands binding to death receptors on the cell surface. portlandpress.comnih.govassaygenie.com

In a study on human myeloid leukemia cells (U937 and HL-60), co-exposure to PMA and the cyclin-dependent kinase inhibitor flavopiridol (B1662207) synergistically induced apoptosis. nih.gov The initial events in this process, such as cytochrome c release and caspase-3 activation, occurred rapidly, implicating the mitochondria-dependent intrinsic pathway in the initial induction of apoptosis. nih.gov However, later events included caspase-8 activation and Bid cleavage, which are characteristic of the extrinsic pathway. nih.gov This suggests a sequential activation, where the intrinsic pathway is triggered first, followed by the engagement of the extrinsic pathway. nih.gov The involvement of the extrinsic pathway was further supported by the observation that the co-administration of PMA and flavopiridol led to a substantial increase in the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key ligand for death receptors. nih.gov

Role of Anti-apoptotic Molecules (e.g., Bcl2, FLIP, MCL1)

Anti-apoptotic molecules, such as those belonging to the B-cell lymphoma 2 (Bcl-2) family, play a crucial role in regulating cell survival by preventing the activation of apoptotic pathways. nih.govnih.gov this compound can influence the expression and function of these molecules.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family. nih.gov Its expression was first identified as being induced by PMA in a human myeloid leukemia cell line. nih.gov Mcl-1 functions to protect cells from apoptosis under various conditions. nih.gov The survival of certain immune cell populations can be dependent on the collective levels of multiple anti-apoptotic proteins, including Bcl-2 and Mcl-1. nih.gov

In some contexts, the induction of pro-apoptotic proteins that inhibit Bcl-2 family members is a mechanism for triggering cell death. For instance, the Phorbol-12-myristate-13-acetate-induced protein 1 (NOXA) is an inhibitor of anti-apoptotic proteins like Bcl-2, thereby promoting the mitochondria-mediated apoptotic pathway. mdpi.com

Autophagy

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have both pro-survival and pro-death roles depending on the cellular context. This compound has been demonstrated to induce autophagy in various cell lines. nih.govnih.gov

In HL-60 human acute myeloid leukemia cells, PMA triggers differentiation into macrophage-like cells, a process that is accompanied by the induction of autophagy. nih.gov This is evidenced by an increase in intracellular acidification, the accumulation of the autophagosome marker LC3-II, and an increase in autophagic flux. nih.gov The signaling pathway for PMA-induced autophagy in these cells involves the stimulation of MAP kinases (ERK and JNK) in a PKC-dependent manner. nih.gov PMA also leads to the nuclear translocation of autophagy transcription factors TFEB, FOXO1, and FOXO3, and the increased expression of several autophagy-related (ATG) genes. nih.govresearchgate.net

Similarly, in SH-SY5Y neuroblastoma cells, PMA induces autophagy, as shown by the staining of acidic intracellular vesicles and analysis of autophagy-related proteins. researchgate.net In THP-1 monocytes, autophagy is activated during PMA-induced differentiation. nih.govresearchgate.net

Table 2: this compound and Autophagy Induction

Cell Line Evidence of Autophagy Signaling Pathway
HL-60 Human Acute Myeloid Leukemia Increased LC3-II, increased autophagic flux PKC-dependent ERK/JNK activation
SH-SY5Y Neuroblastoma Staining of acidic vesicles, altered autophagy protein levels Not specified
THP-1 Monocytes Autophagy activation during differentiation Not specified

Inflammatory Responses

This compound is well-documented as a potent pro-inflammatory agent. nih.govmdpi.com It can stimulate a variety of biological effects that are characteristic of an inflammatory response. frontiersin.org

In immortalized human keratinocyte (HaCaT) cells, PMA treatment causes a massive inflammatory rush. nih.gov This is associated with a dose-dependent elevation of pro-inflammatory cytokines. nih.gov Furthermore, PMA treatment triggers the upregulation of the MAP kinase pathway and activates inflammation through an NF-κB-mediated pathway. nih.gov

PMA is also used to induce the differentiation of monocytic cell lines, such as THP-1, into macrophages, which are key cells in the inflammatory process. nih.govjst.go.jp The differentiation process itself can alter the cellular response to inflammatory stimuli. nih.gov For example, PMA stimulation of leukocytes can modulate the expression of adhesion molecules that are integral to cell migration and activation during inflammation. researchgate.net Specifically, in both monocytes and neutrophils, PMA causes a decrease in the cell surface expression of CD62-L and an increase in the expression of CD11b. researchgate.net

The activation of protein kinase C (PKC) by PMA is a central event in its inflammatory effects. frontiersin.org This activation can lead to the release of cytokines and proteases, contributing to tissue damage. mdpi.com

Modulation of Cytokine Production (e.g., IL-2, IL-6, IL-8, TNF)

This compound is a well-established inducer of cytokine production in various immune cells. thermofisher.com By activating protein kinase C, PMA triggers signaling cascades that lead to the transcription and secretion of a variety of pro-inflammatory cytokines.

Research has demonstrated that PMA, often used in conjunction with a calcium ionophore like ionomycin, effectively stimulates immune cells to produce cytokines. thermofisher.com This combined stimulation provides a robust method for inducing immune cell activity and is a standard protocol for studying cytokine production in vitro. thermofisher.com

The expression of several key cytokines is significantly upregulated following PMA stimulation. For instance, studies have shown increased messenger RNA (mRNA) expression of Interleukin-1 beta (IL-1β) and Interleukin-8 (IL-8) in THP-1 cells upon exposure to PMA. researchgate.net Similarly, Tumor Necrosis Factor-alpha (TNF-α) and Macrophage Inflammatory Protein-1 beta (MIP-1β) expressions are also slightly increased. researchgate.net In other experimental setups, PMA has been shown to induce the release of IL-8 and TNF-α from differentiated THP-1 cells. researchgate.net

In peripheral blood mononuclear cells (PBMCs), stimulation with PMA/ionomycin has been observed to increase the number of cells secreting IL-2 and IL-8. elifesciences.org However, the same stimulation can lead to a decrease in the frequency of cells secreting IL-6 and TNF-α. elifesciences.org The effects of PMA can also be synergistic with other stimuli. For example, in HIV-infected patients, while phytohaemagglutinin (PHA) alone resulted in low or undetectable levels of IL-2, the addition of PMA significantly increased IL-2 production. nih.gov

The table below summarizes the effect of PMA on the production of various cytokines in different cell types.

Cell TypeCytokineEffect of PMA StimulationReference(s)
THP-1 cellsIL-1β, IL-8Highly activated mRNA expression researchgate.net
THP-1 cellsTNF-α, MIP-1βSlightly increased mRNA expression researchgate.net
Differentiated THP-1 cellsIL-8, TNF-αIncreased release researchgate.net
PBMCsIL-2, IL-8Increased number of secreting cells elifesciences.org
PBMCsIL-6, TNF-αDecreased frequency of secreting cells elifesciences.org
T-cells (HIV-infected patients)IL-2Significantly increased production (with PHA) nih.gov

Leukocyte-Endothelial Interactions and Adhesion Molecules (CD11b, CD62-L)

PMA plays a crucial role in modulating the interactions between leukocytes and the vascular endothelium by altering the expression of cell surface adhesion molecules. journalijbcrr.com These molecules are integral to the leukocyte adhesion cascade, which includes cell migration, rolling, and firm adhesion. journalijbcrr.com

Stimulation of leukocytes with PMA leads to a distinct change in the expression profile of key adhesion molecules. Specifically, PMA induces an increase in the cell surface expression of CD11b (also known as Mac-1 or CR3) and a concurrent decrease in the expression of CD62-L (L-selectin). journalijbcrr.com This pattern of expression is observed in both neutrophils and monocytes. journalijbcrr.com The upregulation of CD11b, an integrin, promotes firm adhesion of leukocytes to the endothelium, while the shedding of L-selectin is a characteristic feature of leukocyte activation. journalijbcrr.comnih.gov

The effect of PMA on CD11b expression can be complex. While strong stimulation with PMA leads to an initial upregulation of CD11b surface expression, it can be followed by a time-dependent loss of this receptor due to proteolytic degradation of its N-terminal region. nih.gov This degradation is mediated by a cell-associated serine proteinase. nih.gov

The table below details the changes in adhesion molecule expression on different leukocyte populations following PMA stimulation.

Leukocyte TypeAdhesion MoleculeEffect of PMA StimulationReference(s)
NeutrophilsCD11bIncreased cell surface expression journalijbcrr.com
NeutrophilsCD62-LDecreased cell surface expression journalijbcrr.com
MonocytesCD11bIncreased cell surface expression journalijbcrr.com
MonocytesCD62-LDecreased cell surface expression journalijbcrr.com
Polymorphonuclear leukocytesCD11bInitial upregulation followed by proteolytic degradation nih.gov

Neutrophil Extracellular Trap (NET) Formation

PMA is a potent and widely used inducer of Neutrophil Extracellular Trap (NET) formation, a process termed NETosis. frontiersin.org NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. frontiersin.orgmdpi.com

The induction of NETosis by PMA is a classic example of NOX-dependent NET formation. nih.gov Upon entering the cytosol, PMA activates protein kinase C, which in turn activates NADPH oxidase to produce reactive oxygen species (ROS). nih.govresearchgate.net These ROS are crucial for the subsequent steps, including the destruction of the nuclear envelope and the decondensation of chromatin. frontiersin.orgnih.gov The signaling pathway involving Ras-Raf-ERK has been identified as a critical component in PMA-induced NET formation. mdpi.comnih.gov

The process of PMA-induced NETosis involves significant morphological changes in the neutrophil. These include cell flattening and adherence, vacuolization, and intracellular chromatin decondensation. researchgate.net The chromatin volume can increase approximately 6–8 fold compared to control cells. nih.gov While PMA is a reliable inducer of NETs, it's noteworthy that not all neutrophils in a population may undergo NET formation even at high concentrations of PMA. nih.gov Furthermore, hypoxic conditions have been shown to suppress PMA-induced NET release. nih.gov

Modulation of Drug Resistance (e.g., Multidrug Resistance in Cancer)

Phorbol esters, including PMA, have been shown to modulate drug resistance in cancer cells, particularly multidrug resistance (MDR). nih.govnih.gov MDR is a significant challenge in cancer chemotherapy where cancer cells become resistant to a broad range of structurally and functionally unrelated anticancer drugs. frontiersin.org

The mechanism by which phorbol esters induce MDR is linked to the activation of protein kinase C (PKC). nih.govnih.gov Studies have found that multidrug-resistant cancer cell lines have significantly higher PKC activity compared to their drug-sensitive counterparts. nih.gov Exposure of drug-sensitive cancer cells to phorbol esters leads to an increase in PKC activity and the induction of a drug-resistant phenotype. nih.govnih.gov

This increased resistance is associated with a decreased intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) and vincristine, suggesting an effect on drug transport mechanisms. nih.govnih.gov Specifically, the activation of the PKC pathway by PMA can induce the expression and activity of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. karger.comresearchgate.net This leads to a decrease in intracellular drug levels and enhanced drug resistance. karger.comresearchgate.net

The table below summarizes the key findings related to PMA-induced multidrug resistance.

Cell LineKey FindingMechanismReference(s)
Human breast cancer cellsPhorbol esters induce a drug-resistance phenotype.Increased protein kinase C activity, decreased intracellular drug accumulation. nih.govnih.gov
Adriamycin-resistant K562/ADM cellsPMA strengthens multidrug resistance.Induction of P-glycoprotein expression and activity, leading to decreased intracellular adriamycin levels. karger.comresearchgate.net

Neural Function and Plasticity (e.g., Long-Term Potentiation)

PMA has been shown to influence neural function and synaptic plasticity, particularly the process of long-term potentiation (LTP). nih.gov LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a major cellular mechanism underlying learning and memory. wikipedia.org

The role of protein kinase C (PKC) is crucial in the induction of LTP. nih.gov As a potent activator of PKC, PMA has been used to investigate the involvement of this enzyme in synaptic plasticity. Research has shown that PMA enhances LTP in the hippocampus. nih.gov

Specifically, the activation of novel PKC isoforms, δ and ε, by PMA contributes to this enhancement of LTP. nih.gov This effect is dependent on the activity of N-methyl-D-aspartate receptors (NMDARs), which are critical for the induction of many forms of LTP in the hippocampus. nih.gov The activation of PKC by PMA can also lead to the activation of the extracellular signal-regulated kinase (ERK) and promote the formation of new dendritic spines in cultured hippocampal neurons, further highlighting its role in structural and functional synaptic plasticity. nih.gov

Structure Activity Relationship Studies

Phorbol (B1677699) Ester Structural Determinants for Biological Activity

The remarkable biological activity of phorbol esters like Phorbol-12-monomyristate is not arbitrary but is dictated by a precise arrangement of functional groups on the tetracyclic tigliane (B1223011) core. Extensive research has elucidated several key structural features that are indispensable for their potent effects.

A critical aspect is the presence of a long-chain fatty acid esterified at the C-12 or C-13 position of the phorbol backbone. The lipophilicity imparted by this acyl chain is crucial for the molecule's ability to intercalate into the cell membrane, a prerequisite for its interaction with its primary cellular target, Protein Kinase C (PKC). However, the relationship between lipophilicity and activity is not linear; derivatives with excessively long or short acyl chains often exhibit reduced potency. This suggests an optimal range of lipophilicity is required for effective biological activity.

Furthermore, specific hydroxyl groups on the phorbol ring system are vital for activity. Notably, the hydroxyl groups at the C-4, C-9, and C-20 positions are considered essential components of the pharmacophore. These hydrophilic groups are believed to engage in critical hydrogen bonding interactions with the C1 domain of PKC. The parent compound, unesterified phorbol, is biologically inactive, underscoring the necessity of the ester functionalities.

Systematic modifications of the PMA molecule have consistently demonstrated that alterations to these key functional groups lead to a significant reduction or complete loss of biological activity. For instance, the inactivity of 4α-phorbol esters, stereoisomers of the active 4β-phorbols, highlights the strict stereochemical requirements for receptor binding and activation.

Table 1: Key Structural Features of Phorbol Esters for Biological Activity

Structural FeatureImportance for Biological ActivityRationale
Esterification at C-12 and/or C-13 EssentialThe acyl chain provides the necessary lipophilicity for membrane insertion and interaction with PKC.
Optimal Acyl Chain Length CrucialAn intermediate chain length is most effective for tumor promotion and other biological responses.
C-4, C-9, and C-20 Hydroxyl Groups EssentialThese groups are involved in critical hydrogen bonding interactions with the PKC C1 domain.
4β Stereochemistry EssentialThe specific spatial arrangement of the functional groups is necessary for high-affinity binding to the receptor.
Unesterified Phorbol InactiveLacks the required lipophilic character to interact effectively with the cell membrane and PKC.

Comparative Analysis with Other Phorbol Derivatives (e.g., PMA vs. 12-deoxyphorbol derivatives)

The diverse biological responses elicited by phorbol esters can be further understood by comparing the activity of PMA with that of its structural analogs, particularly the 12-deoxyphorbol derivatives. These compounds, which lack the hydroxyl group at the C-12 position, often exhibit distinct biological profiles.

While some 12-deoxyphorbol derivatives can still bind to and activate PKC, they often do so with significantly lower potency compared to PMA. In some instances, these derivatives act as partial agonists or even functional antagonists of PMA-induced cellular responses. For example, prostratin (B1679730) (12-deoxyphorbol 13-acetate) is a non-tumor-promoting 12-deoxyphorbol derivative that can inhibit some of the effects of PMA, such as hyperplasia.

This difference in activity is attributed to the absence of the C-12 hydroxyl group, which alters the molecule's interaction with the C1 domain of PKC. The C-12 substituent plays a role in the proper orientation of the phorbol ester within the binding pocket, and its absence can lead to a less stable or less effective interaction, resulting in a modified downstream signaling cascade.

Table 2: Comparative Biological Activities of PMA and 12-Deoxyphorbol Derivatives

CompoundKey Structural Difference from PMATypical Biological Activity Profile
Phorbol-12-myristate-13-acetate (PMA) Standard phorbol ester structurePotent tumor promoter, strong inflammatory agent, induces a wide range of cellular responses.
Prostratin (12-deoxyphorbol 13-acetate) Lacks C-12 hydroxyl groupNon-tumor promoting, can antagonize some PMA-induced effects, activates PKC.
12-Deoxyphorbol-13-phenylacetate (dPP) Lacks C-12 hydroxyl group, has a phenylacetate (B1230308) at C-13Non-promoting, can inhibit PMA-induced biological responses.

Correlation with Protein Kinase C Activation and Cellular Effects

The vast majority of the biological effects of this compound and related phorbol esters are mediated through their high-affinity binding to and activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Phorbol esters act as potent analogs of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. The structural similarity between phorbol esters and DAG allows them to bind to the C1 domain of PKC. This binding event induces a conformational change in the enzyme, leading to its translocation from the cytosol to the cell membrane and its subsequent activation.

The specific nature of the ester side chains on the phorbol backbone influences the dynamics of PKC activation. For instance, the lipophilicity of the acyl chains affects the subcellular localization of activated PKC. More lipophilic phorbol esters, like PMA, tend to induce a more sustained translocation of PKC to the plasma membrane. In contrast, more hydrophilic derivatives may lead to a more transient or different pattern of subcellular localization, which in turn can influence the specific downstream signaling pathways that are activated.

The sustained activation of PKC by phorbol esters, which are not readily metabolized like DAG, leads to a prolonged and often aberrant signaling cascade. This persistent activation is a key factor in the tumor-promoting activity of compounds like PMA. The activated PKC phosphorylates a wide array of substrate proteins, leading to the diverse and potent cellular effects observed, ranging from changes in gene expression and cell morphology to the induction of inflammatory responses. The correlation between the ability of a phorbol ester to activate PKC and its potency in inducing cellular effects is generally strong, although exceptions exist, suggesting the involvement of other potential cellular targets.

Table 3: Correlation of Phorbol Ester Structure with PKC Activation and Cellular Effects

Phorbol Ester DerivativeRelative LipophilicityPKC Activation ProfileCommon Cellular Effects
Phorbol-12,13-dibutyrate (PDBu) LowerLess sustained membrane translocationPotent PKC activator, but often less potent than PMA in long-term cellular assays.
Phorbol-12-myristate-13-acetate (PMA) HighSustained translocation to the plasma membranePotent and persistent PKC activation, strong tumor promoter, induces a broad spectrum of cellular responses.
12-Deoxyphorbol Derivatives VariableOften weaker or partial PKC activationCan exhibit a different spectrum of cellular effects, sometimes antagonistic to PMA.

Experimental Models and Methodologies in Phorbol 12 Monomyristate Research

In Vitro Cell Line Models

The selection of an appropriate cell line is paramount in PMA research, as the cellular response is highly dependent on the specific lineage and its inherent signaling networks. Researchers utilize a variety of well-characterized human and murine cell lines to model physiological and pathological processes.

THP-1 Cells (Monocyte-to-Macrophage Differentiation Model)

The human monocytic leukemia cell line, THP-1, is a cornerstone model for studying the differentiation of monocytes into macrophages. Treatment with PMA induces a dramatic phenotypic and functional transformation in these cells, providing a reliable and reproducible system to investigate the molecular underpinnings of macrophage biology and their role in the immune response.

Upon exposure to PMA, THP-1 cells, which typically grow in suspension, become adherent and adopt a morphology characteristic of mature macrophages. This differentiation is accompanied by significant changes in gene and protein expression. For instance, the expression of the cell surface marker CD11b is markedly upregulated, serving as a reliable indicator of successful differentiation.

Studies have shown that varying the concentration and duration of PMA treatment can influence the resulting macrophage phenotype. This allows researchers to model different macrophage activation states and study their roles in inflammatory processes and host defense. The PMA-differentiated THP-1 model is widely used to investigate phagocytosis, cytokine production, and the cellular response to pathogens.

Table 1: Research Findings in THP-1 Cells Treated with Phorbol-12-monomyristate

Research Focus Key Findings
Macrophage Differentiation PMA induces a robust differentiation of THP-1 monocytes into adherent, macrophage-like cells.
Gene Expression Upregulation of macrophage-specific markers, including CD11b.
Phenotypic Changes Altered cell morphology from suspension to adherent, with an increase in cytoplasm-to-nucleus ratio.
Functional Changes Enhanced phagocytic capacity and production of inflammatory cytokines.

Jurkat Cells (T-cell Activation, HIV-1 Latency)

The Jurkat cell line, derived from a human T-cell leukemia, is an invaluable tool for studying T-cell signaling and the mechanisms of HIV-1 latency and reactivation. PMA, often in combination with a calcium ionophore like ionomycin (B1663694), is a standard method to mimic T-cell receptor (TCR) activation and induce a potent cellular response.

This co-stimulation triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These factors, in turn, drive the expression of genes crucial for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2).

In the context of HIV-1 research, Jurkat cells latently infected with the virus are a key model for the "shock and kill" strategy aimed at eradicating the viral reservoir. PMA is used as a latency-reversing agent (LRA) to "shock" the latent provirus out of its dormant state, leading to viral gene expression and production. This makes the infected cells visible to the immune system for subsequent elimination or "killing."

Table 2: Research Findings in Jurkat Cells Treated with this compound

Research Focus Key Findings
T-cell Activation In combination with ionomycin, PMA potently activates Jurkat T-cells, leading to cytokine production.
HIV-1 Latency PMA acts as a latency-reversing agent, reactivating latent HIV-1 provirus.
Signal Transduction Activates key signaling pathways involving protein kinase C, leading to the activation of NF-κB and AP-1.

Cancer Cell Lines (e.g., NSCLC, MCF-7, U937, HL-60, K562/ADM, C4-2, HM3)

PMA is extensively used in cancer research to probe the signaling pathways that regulate cell growth, differentiation, and apoptosis in various cancer cell lines. The effects of PMA can be highly context-dependent, leading to either tumor promotion or suppression depending on the specific cancer type and its genetic background.

Non-Small Cell Lung Cancer (NSCLC): In some NSCLC cell lines, PMA has been shown to induce growth arrest and promote differentiation, suggesting a potential anti-tumor effect. It can influence the expression of differentiation markers and alter cellular morphology.

MCF-7 (Breast Cancer): In the estrogen receptor-positive MCF-7 breast cancer cell line, PMA can induce a more aggressive, fibroblast-like phenotype and modulate the expression of a large number of genes, including those involved in cell cycle regulation and proteolysis. cytion.com

U937 and HL-60 (Leukemia): Similar to THP-1 cells, the U937 and HL-60 human leukemia cell lines are used as models for monocyte/macrophage differentiation in response to PMA. cellosaurus.orgnih.gov This allows for the study of hematopoietic differentiation and the effects of PMA on leukemic cell fate.

K562/ADM (Adriamycin-Resistant Chronic Myeloid Leukemia): In this multidrug-resistant cell line, PMA has been found to increase the expression and activity of P-glycoprotein, a drug efflux pump, thereby enhancing drug resistance. cncb.ac.cncytion.com

C4-2 (Prostate Cancer): In the C4-2 prostate cancer cell line, PMA can induce apoptotic cell death, a process that has been shown to be dependent on specific PKC isozymes, particularly PKC δ.

HM3 (Colon Cancer): PMA treatment of the HM3 colon cancer cell line has been shown to alter the expression of mucin genes and increase the invasive and motile properties of the cells. cellosaurus.org

Table 3: Research Findings in Various Cancer Cell Lines Treated with this compound

Cell Line Cancer Type Key Findings
NSCLC Non-Small Cell Lung Cancer Can induce growth arrest and differentiation.
MCF-7 Breast Cancer Modulates gene expression, can induce a more aggressive phenotype. cytion.com
U937 Histiocytic Lymphoma Induces differentiation into macrophage-like cells. cellosaurus.org
HL-60 Promyelocytic Leukemia Promotes differentiation towards a macrophage-like lineage. nih.gov
K562/ADM Chronic Myeloid Leukemia (Adriamycin-Resistant) Increases P-glycoprotein expression and enhances drug resistance. cncb.ac.cncytion.com
C4-2 Prostate Cancer Induces apoptosis in a PKC δ-dependent manner.
HM3 Colon Cancer Alters mucin gene expression and increases cell invasion and motility. cellosaurus.org

Other Cell Lines (e.g., BEAS-2B, HaCaT, MC3T3-E1, HMC-1, NIH-3T3, COS-7)

Beyond the more common models, PMA is also utilized in a variety of other cell lines to study specific cellular processes.

BEAS-2B (Bronchial Epithelial Cells): This immortalized human bronchial epithelial cell line is a model for studying the effects of various agents on the respiratory system. While specific data on PMA's effects are limited, it is used as a tool to investigate signaling pathways in these cells.

HaCaT (Keratinocytes): The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is used in dermatological research. PMA-treated HaCaT cells have been shown to express molecules that can play a costimulatory role in T-cell activation.

MC3T3-E1 (Osteoblasts): These murine pre-osteoblastic cells are a model for studying bone formation. Although less common than other inducers, PMA can be used to investigate signaling pathways involved in osteoblast differentiation.

HMC-1 (Mast Cells): The HMC-1 human mast cell line is used to study mast cell biology and their role in allergic and inflammatory responses. PMA, often in combination with a calcium ionophore, is used to activate these cells and stimulate the release of inflammatory mediators.

NIH-3T3 (Fibroblasts): This mouse embryonic fibroblast cell line is a classic model for studying cell proliferation, transformation, and signal transduction. PMA has been shown to induce neoplastic transformation in NIH-3T3 cells under specific culture conditions.

COS-7 (Kidney Fibroblasts): Derived from monkey kidney tissue, COS-7 cells are widely used in transfection studies. In these cells, PMA has been shown to induce the expression of the translocator protein (Tspo) gene through a PKCε-mediated pathway.

Table 4: Research Findings in Other Cell Lines Treated with this compound

Cell Line Cell Type Key Findings
BEAS-2B Bronchial Epithelial Used to study signaling pathways in respiratory cells.
HaCaT Keratinocyte PMA-treated cells can costimulate T-cell activation.
MC3T3-E1 Osteoblast Can be used to investigate signaling in osteoblast differentiation.
HMC-1 Mast Cell Activation with PMA can stimulate the release of inflammatory mediators.
NIH-3T3 Fibroblast Can induce neoplastic transformation under specific conditions.
COS-7 Kidney Fibroblast Induces Tspo gene expression via a PKCε-dependent mechanism.

Biochemical and Molecular Techniques

To dissect the mechanisms of action of PMA, a variety of biochemical and molecular techniques are employed. These methods allow for the detailed analysis of the signaling cascades initiated by PMA, with a primary focus on the activation of Protein Kinase C.

Protein Kinase C Activity Assays

Given that PMA is a direct and potent activator of most PKC isozymes, assays to measure PKC activity are central to research involving this compound. These assays are designed to quantify the phosphotransferase activity of PKC, which is the transfer of a phosphate (B84403) group from ATP to a substrate protein or peptide.

One common method is the in vitro kinase assay . This technique typically involves immunoprecipitating the PKC isozyme of interest from cell lysates and then incubating it with a specific substrate peptide and radiolabeled ATP (γ-³²P-ATP). The incorporation of the radioactive phosphate into the substrate is then measured, providing a direct readout of the enzyme's activity.

Another widely used technique is Western blotting . This method can be used to indirectly assess PKC activation by detecting the phosphorylation of known PKC substrates. Antibodies that specifically recognize the phosphorylated forms of these substrates are used to probe protein lysates from cells treated with PMA. An increase in the phosphorylated form of the substrate indicates activation of the upstream PKC pathway. Furthermore, Western blotting can be used to observe the translocation of PKC isozymes from the cytosol to the cell membrane upon activation by PMA, which is a hallmark of their activation.

Table 5: Common Techniques for Measuring Protein Kinase C Activity

Technique Principle
In Vitro Kinase Assay Measures the transfer of a radiolabeled phosphate group from ATP to a PKC substrate by immunoprecipitated enzyme.
Western Blotting Detects the phosphorylation of specific PKC substrates using phospho-specific antibodies or the translocation of PKC to the membrane.

Protein Expression Analysis (e.g., Western Blotting, Immunoblot Analysis)

Western blotting and immunoblot analysis are fundamental techniques used to detect and quantify specific proteins in cells treated with this compound. These methods are crucial for validating the effects of PMA on specific signaling pathways by measuring changes in the expression levels or post-translational modifications (like phosphorylation) of key proteins.

In studies involving PMA-induced cellular differentiation or signaling, researchers extract total proteins from cell lysates. These proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific to the target protein, followed by secondary antibodies that enable detection.

For instance, in the context of PMA-induced osteoblast differentiation, western blotting has been used to detect changes in Protein Kinase C alpha (PKCα) and the phosphorylation of its downstream target, Marcks (p-Marcks), confirming the activation of the PKC pathway. nih.gov Similarly, when studying the differentiation of THP-1 monocytes into macrophages, immunoblotting confirms the expression of inflammasome components like NLRP3, ASC, pro-caspase-1, and pro-IL-1β. frontiersin.org This technique is also used to verify the upregulation of P-glycoprotein (P-gp) in multidrug-resistant cancer cells following PMA treatment. nih.gov

Table 1: Examples of Proteins Analyzed by Western Blot in PMA Research
Protein TargetCell Type/ModelObserved Effect of PMAResearch Focus
PKCαMC3T3-E1 osteoblastsActivation confirmedSignal transduction in osteoblasts nih.gov
Phosphorylated Marcks (p-Marcks)MC3T3-E1 osteoblastsIncreased phosphorylationPKC pathway activation nih.gov
NLRP3 Inflammasome ComponentsTHP-1 macrophagesExpression levels detectedInflammasome activation frontiersin.org
P-glycoprotein (P-gp)K562/ADM cancer cellsSignificantly induced expressionMultidrug resistance nih.gov
Cyclin D1, CDK2, Phospho RbLS174 colon cancer cellsDecreased expressionCell cycle regulation mdpi.com

Gene Expression Analysis (e.g., RT-PCR, qRT-PCR, Northern Blot, Slot Blot, RNA Sequencing)

Gene expression analysis is critical for understanding how this compound alters cellular function at the transcriptional level. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR) are commonly used to measure the messenger RNA (mRNA) levels of specific genes.

These methods involve extracting total RNA from cells, converting it to complementary DNA (cDNA), and then amplifying specific gene sequences. By measuring the amount of amplified product, researchers can determine the relative abundance of a specific mRNA, indicating whether PMA upregulates or downregulates the gene's expression.

Studies have shown that PMA treatment can significantly alter the expression of a wide array of genes. For example, in MC3T3-E1 osteoblasts, PMA has been found to suppress the gene expression of Nephronectin (Npnt), a critical extracellular matrix protein. nih.gov In human colon cancer cells, PMA treatment can affect the expression of genes that regulate the cell cycle, such as p53 and Cyclin E1. mdpi.comnih.gov Furthermore, in immune cells like THP-1 macrophages, PMA is used to induce differentiation, which is followed by qRT-PCR analysis to measure the expression of pro-inflammatory cytokine genes like IL-1β, IL-6, and TNF-α upon stimulation. mdpi.com Microarray analysis has also been employed to identify global changes in gene expression during PMA-induced megakaryocytic differentiation of K562 cells, revealing hundreds of differentially expressed genes. nih.gov

Table 2: Selected Genes with Altered Expression Following PMA Treatment
GeneCell Type/ModelMethodObserved Effect of PMA
Nephronectin (Npnt)MC3T3-E1 osteoblastsqRT-PCRSuppressed expression nih.gov
Tissue Factor (TF)Human pericytesqRT-PCRDecreased transcripts researchgate.net
P-glycoprotein (ABCB1)K562/ADM cellsqRT-PCRInduced mRNA expression nih.gov
Cyclooxygenase-2 (COX-2)A549 lung epithelial cellsRT-PCRInduced expression nih.gov
IL-1β, IL-6, TNF-αTHP-1 macrophagesqRT-PCRModulated expression upon stimulation mdpi.com
Multiple (954 DEGs)K562 leukemia cellsMicroarrayUpregulation and downregulation nih.gov

Proteomic Analysis (e.g., Quantitative Proteomics, 2D Differential In-Gel Electrophoresis, Mass Spectrometry)

To gain a comprehensive understanding of PMA's impact on the entire protein landscape of a cell, researchers employ proteomic analysis. Techniques such as quantitative mass spectrometry allow for the identification and quantification of thousands of proteins simultaneously, providing a global view of changes in protein expression. nih.gov

One common approach involves stable isotope dimethyl labeling. In this method, proteins from control and PMA-treated cells are extracted, digested into peptides, and then labeled with light or heavy isotopic tags. The samples are then combined and analyzed by high-resolution mass spectrometry. nih.govnih.gov The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the isotopically labeled peptides.

This methodology has been extensively used to study the differentiation of the human monocytic cell line THP-1 into macrophages, a process commonly induced by PMA. nih.govresearchgate.net These proteomic studies have successfully quantified thousands of proteins, revealing significant changes in the expression of proteins involved in immune signaling, protein transport, and cell migration, which are all hallmarks of macrophage function. biorxiv.org The results demonstrate that different PMA treatment protocols can induce unique proteomic signatures, highlighting the importance of standardized differentiation methods. nih.govnih.gov

Flow Cytometry (for differentiation markers, reactive oxygen species, cell cycle analysis)

Flow cytometry is a powerful and versatile technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is applied in several key areas:

Differentiation Markers: PMA is frequently used to induce the differentiation of monocytic cell lines like THP-1 into macrophage-like cells. nih.gov Flow cytometry is the standard method to verify this differentiation process by detecting the expression of specific cell surface proteins known as differentiation markers. Cells are stained with fluorescently labeled antibodies against markers such as CD11b and CD14. An increase in the fluorescence intensity of these markers confirms the successful transition from monocyte to macrophage. nih.govmdpi.com Similarly, it is used to measure changes in CD62-L and CD11b on neutrophils and monocytes after PMA stimulation. researchgate.net

Reactive Oxygen Species (ROS): PMA is a potent stimulator of the cellular oxidative burst, leading to the production of reactive oxygen species (ROS). nih.gov Flow cytometry can quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). nih.gov This dye is non-fluorescent until it is oxidized by ROS within the cell, after which it emits a green fluorescence that can be detected and measured by the cytometer. nih.govdocumentsdelivered.com This allows for the analysis of ROS production in various cell types upon PMA stimulation.

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and proliferation. Flow cytometry can be used to determine the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.commiltenyibiotec.com This is achieved by staining the cells with a fluorescent dye that binds stoichiometrically to DNA. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity directly correlates with the cell cycle phase. This analysis is used to investigate how PMA affects cell proliferation by revealing whether it causes cells to arrest in a particular phase of the cell cycle. mdpi.com

Table 3: Applications of Flow Cytometry in PMA Research
ApplicationTarget MeasurementCell Type/ModelKey Findings
Cell DifferentiationCD11b, CD14, CD62-LTHP-1, Neutrophils, MonocytesPMA induces expression of macrophage markers and alters adhesion molecules. nih.govresearchgate.net
Oxidative StressIntracellular ROSImmune cells (e.g., granulocytes)PMA stimulates a robust production of ROS. documentsdelivered.comresearchgate.net
Cell ProliferationDNA content (Cell Cycle Phases)LS174 colon cancer cellsPMA can induce cell cycle arrest in specific phases (e.g., G2/M). mdpi.com

Electrophoretic Mobility Shift Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study protein-DNA or protein-RNA interactions. wikipedia.org The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid probe. nih.govlicorbio.com

In the context of this compound research, EMSA is instrumental in determining whether PMA treatment leads to the activation of specific transcription factors. Transcription factors are proteins that bind to specific DNA sequences to control gene expression. Upon activation by a signaling cascade (often initiated by PMA), these factors translocate to the nucleus and bind to DNA.

A key transcription factor activated by PMA is Nuclear Factor-kappaB (NF-κB). nih.gov To perform an EMSA for NF-κB, a short DNA probe containing the NF-κB binding sequence is synthesized and labeled (e.g., with a radioactive isotope or a fluorescent dye). This probe is then incubated with nuclear extracts from control and PMA-stimulated cells. The resulting mixtures are run on a gel. In samples from PMA-treated cells, the activated NF-κB binds to the probe, causing a "shift" to a higher molecular weight band on the gel, indicating successful DNA binding and transcription factor activation. nih.gov

Reporter Gene Assays (e.g., KappaB-luciferase activity)

Reporter gene assays are a powerful tool for studying the regulation of gene expression. They are used to investigate the activity of a specific promoter or the activation of a transcription factor in response to a stimulus like this compound.

The assay involves introducing a piece of DNA (a plasmid) into cells. This plasmid contains a "reporter gene" (e.g., the gene for luciferase, an enzyme that produces light) whose expression is controlled by a specific DNA sequence of interest. To study NF-κB activation, for example, cells are transfected with a plasmid where the luciferase gene is driven by a promoter containing multiple copies of the NF-κB binding site (a κB-luciferase reporter). nih.gov

When these cells are treated with PMA, the PKC signaling pathway is activated, leading to the activation and nuclear translocation of NF-κB. The activated NF-κB then binds to its recognition sites on the reporter plasmid, driving the transcription of the luciferase gene. By lysing the cells and adding the substrate for luciferase (luciferin), researchers can measure the amount of light produced, which is directly proportional to the activity of NF-κB. Studies have demonstrated that PMA stimulation causes a significant increase in κB-luciferase activity, providing quantitative evidence of NF-κB pathway activation. nih.govbpsbioscience.com

Cellular Assays

Cell Differentiation Assays (e.g., morphological changes, marker expression)

PMA is a standard agent for inducing differentiation in various cell lines, particularly those of hematopoietic lineage. Assays monitoring this process typically involve observing morphological changes and quantifying the expression of specific cell surface and intracellular markers.

In the human monocytic cell line U937, PMA is used to drive differentiation towards a macrophage-like phenotype. nih.gov This process is characterized by distinct morphological alterations, including increased cell adherence and changes in the nucleus-to-cytoplasm ratio. nih.govjst.go.jp The differentiation status is further confirmed by assessing the expression of surface markers. For instance, treatment of U937 cells with PMA in combination with 1,25-dihydroxyvitamin D3 (VD3) results in cells acquiring phenotypic markers similar to monocyte-derived macrophages, such as high expression of CD68 and CD86, alongside low expression of CD14 and Toll-like receptor 2 (TLR2). nih.gov Similarly, the THP-1 monocytic cell line is frequently differentiated into macrophages using PMA for studies on inflammatory responses and pathogen interactions. semanticscholar.orgmdpi.com

Beyond hematopoietic cells, PMA's effects on differentiation have been studied in other cell types. In embryonic chick skeletal myoblasts, PMA treatment was found to initiate the synthesis of muscle-specific proteins like desmin and light meromyosin. nih.gov However, it concurrently prevented the complete withdrawal from the cell cycle and inhibited the fusion of these mononucleated cells into myotubes, demonstrating a partial and altered differentiation program. nih.gov

Cell Line/TypeObserved Morphological/Functional Changes with PMAKey Marker Expression ChangesReference
U937 Human Monocytic CellsInduction of monocyte/macrophage morphology; increased adherence.▲ High CD68, CD86 ▼ Low CD14, TLR2 (with VD3) nih.gov
THP-1 Human Monocytic CellsDifferentiation into adherent macrophage-like cells.General macrophage marker expression is induced. semanticscholar.orgmdpi.com
Embryonic Chick Skeletal MyoblastsInhibition of fusion into myotubes; no normal myofibril assembly.▲ Synthesis of Desmin and muscle-specific Light Meromyosin initiated. nih.gov

Cell Proliferation Assays (e.g., MTT assay, cell cycle analysis)

The influence of PMA on cell proliferation is context-dependent, varying significantly between cell types and culture conditions. Common methodologies to assess these effects include the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation, and flow cytometry for cell cycle analysis. abcam.com

In human breast cancer cells (MCF-7), the MTT assay has been used to determine the impact of PMA on cell proliferation, often in the context of kinase activator studies. nih.gov Studies on immortalized human keratinocyte (HaCaT) cells have shown that PMA treatment can lead to a significant drop in cell survivability as measured by the MTT assay. mdpi.com

Interestingly, the effect of PMA can be dramatically different depending on the culture format. For malignant melanoma cell lines, PMA generally inhibits growth in standard monolayer cultures. nih.gov However, when these same cells are grown as multicellular spheroids in suspension, PMA promotes cell proliferation, highlighting its role in anchorage-independent growth. nih.gov Cell cycle analysis in human colon adenocarcinoma LS174 cells treated with an essential oil that upregulates a PMA-induced protein showed an increase in the subG0 phase, indicative of cell death, and cell cycle arrest. mdpi.com

Cell LineAssay UsedObserved Effect of PMAReference
MCF-7 (Breast Cancer)MTT AssayModulation of cell proliferation. nih.gov
HaCaT (Keratinocytes)MTT AssayDecreased cell viability. mdpi.com
Malignant MelanomaMTT/Proliferation AssayInhibits proliferation in monolayer culture; promotes proliferation in spheroid culture. nih.gov
LS174 (Colon Cancer)Cell Cycle AnalysisIndirectly linked to cell cycle arrest and an increase in the sub-G0 population. mdpi.com

Apoptosis Assays (e.g., caspase activation, Annexin V, Propidium Iodide staining)

Apoptosis, or programmed cell death, is a critical cellular process that can be modulated by PMA. Standard assays to detect apoptosis include flow cytometry or microscopy using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes, typically in late apoptosis or necrosis. nih.govsartorius.com Another key indicator is the activation of caspases, a family of proteases that execute the apoptotic program. sartorius.com

PMA's role in apoptosis is complex and can be either pro- or anti-apoptotic depending on the cellular context. In malignant melanoma cells, PMA provides a protective effect against a form of apoptosis known as anoikis, which is induced by the loss of cell anchorage. nih.gov This survival-promoting effect was linked to the inactivation of pro-apoptotic proteins. nih.gov Similarly, in erythroleukemia K562 cells, PMA was found to prevent apoptosis that was induced by certain nucleosides. researchgate.net This prevention was associated with the inhibition of caspase-3 and caspase-9 activity. researchgate.net

Conversely, some studies link PMA-induced pathways to apoptosis. For example, treatment of colon cancer cells with Eucalyptus essential oil, which was found to increase the expression of Phorbol-12-myristate-13-acetate-induced protein 1 (NOXA), led to a significant increase in the percentage of apoptotic cells as determined by Annexin V staining. mdpi.com This suggests that downstream effectors of PMA-activated pathways can be pro-apoptotic. mdpi.com

Cell LineAssay/MarkerObserved Effect of PMAReference
Malignant MelanomaAnoikis AssayProtected cells from suspension-mediated apoptosis (anoikis). nih.gov
K562 (Erythroleukemia)Caspase Activity AssaysInhibited nucleoside-induced activation of caspase-3 and caspase-9, preventing apoptosis. researchgate.net
LS174 (Colon Cancer)Annexin V/PI StainingUpregulation of a PMA-induced protein (NOXA) was associated with increased apoptosis. mdpi.com

Inflammation Assays (e.g., cytokine production, adhesion, Neutrophil Extracellular Trap formation)

PMA is a potent pro-inflammatory agent and is extensively used in inflammation research to stimulate immune cells. Assays in this field measure a range of responses, including the production of signaling molecules called cytokines, changes in cell adhesion, and the formation of Neutrophil Extracellular Traps (NETs).

PMA treatment of macrophages differentiated from the THP-1 cell line can stimulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com Regarding adhesion, PMA is known to induce morphological changes and increase cell adherence during the differentiation of monocytes into macrophages. jst.go.jp

One of the most prominent applications of PMA in inflammation research is as a reliable and potent inducer of NETosis. walshmedicalmedia.comfrontiersin.org NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. frontiersin.org PMA is often used as a positive control in in vitro experiments to trigger NET formation. walshmedicalmedia.com This process is dependent on the generation of reactive oxygen species (ROS) through the enzyme NADPH oxidase and involves signaling cascades such as the MAPK pathway. nih.govresearchgate.net The excessive formation of NETs, which can be modeled using PMA, is implicated in the pathology of various inflammatory diseases. nih.govnih.gov

Inflammatory ProcessCell TypeAssay/Endpoint MeasuredEffect of PMAReference
Cytokine ProductionTHP-1 MacrophagesqRT-PCR for cytokine mRNAStimulates expression of TNF-α, IL-1β, IL-6. mdpi.com
Cell AdhesionMonocytes (e.g., U937)MicroscopyIncreases adherence during differentiation. jst.go.jp
NET FormationNeutrophilsFluorescence Microscopy (DNA dyes), Protein quantification (e.g., MPO)Potent inducer of NETosis via ROS- and MAPK-dependent pathways. walshmedicalmedia.comnih.govresearchgate.net

Cell Invasion and Motility Assays

The ability of cells to move and invade surrounding tissues is fundamental to processes like development and cancer metastasis. PMA has been used to investigate the signaling pathways that regulate these behaviors.

In a study using the HM3 human colon cancer cell line, PMA treatment led to an increase in in vitro invasion and motility. nih.gov This enhanced invasive potential was associated with a corresponding increase in the activity of matrix-degrading metalloproteinases (MMPs), enzymes that break down the extracellular matrix, facilitating cell movement. nih.gov Interestingly, in this specific model, PMA did not affect the adhesion of the cancer cells to Matrigel, an artificial extracellular matrix. nih.gov

PMA's influence on motility has also been demonstrated in non-cancerous cells. In human sperm, PMA was shown to stimulate hyperactivated motility, a specific movement pattern necessary for fertilization, in a dose- and time-dependent manner. nih.gov This finding suggests the involvement of Protein Kinase C in the signal transduction pathway that governs sperm hyperactivation. nih.gov

Cell TypeAssay TypeParameter MeasuredObserved Effect of PMAReference
HM3 Colon Cancer CellsInvasion Assay, Motility AssayCell movement through Matrigel, MMP activityIncreased invasion, motility, and MMP activity. nih.gov
Human SpermComputer-Assisted Semen AnalysisPercentage of sperm with hyperactivated motilityIncreased hyperactivated motility. nih.gov

Neurophysiological Assays (e.g., Long-Term Potentiation)

In neuroscience, PMA is a valuable pharmacological tool for studying synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is thought to underlie learning and memory. A key experimental model for this is Long-Term Potentiation (LTP), a persistent enhancement of synaptic strength. nih.gov

Research using hippocampal slices has shown that PMA enhances the induction of LTP in the CA1 region. nih.govnih.govresearchgate.net This effect is dose-dependent, with increasing concentrations of PMA leading to a greater potentiation of synaptic strength following theta-burst stimulation. nih.gov The mechanism for this enhancement involves the activation of specific isoforms of Protein Kinase C, namely PKCδ and PKCε. nih.gov Furthermore, the facilitation of LTP by PMA is dependent on the activity of N-methyl-D-aspartate receptors (NMDARs), a critical component for the induction of many forms of synaptic plasticity. nih.govnih.gov These neurophysiological assays demonstrate PMA's role in modulating the molecular machinery that governs synaptic strength and plasticity. nih.gov

PreparationAssayParameter MeasuredEffect of PMAReference
Hippocampal Slices (CA1)Long-Term Potentiation (LTP)Field Excitatory Postsynaptic Potential (fEPSP) slopeDose-dependently enhanced the induction of LTP. nih.gov
Hippocampal Slices (CA1)LTP with InhibitorsfEPSP slopeEnhancement of LTP was blocked by PKC inhibitors and NMDAR blockers. nih.gov

Advanced Research Perspectives and Future Directions

Identification of Novel Downstream Targets and Pathways

While the activation of Protein Kinase C (PKC) is the most well-documented downstream effect of PMA, current research is delving into identifying novel targets and pathways that contribute to its pleiotropic effects. nih.govnih.gov PMA’s structural similarity to diacylglycerol (DAG) allows it to activate conventional and novel PKC isoforms. nih.gov This activation triggers a cascade of signaling events, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, and the activation of transcription factors like AP-1 and NF-κB. nih.govresearchgate.netnih.gov

However, evidence suggests that PMA's effects are not solely mediated by PKC. nih.gov For instance, phorbol (B1677699) esters can directly influence neurotransmitter release in a manner independent of PKC, pointing towards other receptors like Munc13 and RasGRP. nih.gov Research in various cell types continues to uncover unique downstream effectors. For example, in lung adenocarcinoma cells, PMA-induced G1 phase arrest is specifically mediated by PKCδ-dependent induction of the cell cycle inhibitor p21. nih.gov In murine bone marrow cells, PMA has been shown to activate phospholipase A2 and influence the translocation of specific PKC isoforms, suggesting a complex interplay of signaling molecules. researchgate.net The identification of these novel targets and pathways is crucial for a comprehensive understanding of PMA's biological functions and for the development of more targeted therapeutic strategies.

Understanding Context-Dependent Biological Effects

A significant area of ongoing research is the elucidation of the context-dependent biological effects of PMA. The cellular response to PMA is highly contingent on the specific cell type, its differentiation state, and the surrounding microenvironment. nih.gov For example, PMA can have proliferative or anti-proliferative effects depending on the cancer cell line. nih.gov In glioblastoma cells, PMA can synergize with serum to promote cell proliferation that is insensitive to rapamycin, an effect mediated by PKC-eta. researchgate.net Conversely, in other cancer cells, it can induce differentiation and cell cycle arrest. nih.gov

This context dependency is also evident in its effects on the immune system. In THP-1 monocytes, PMA is widely used to induce differentiation into macrophage-like cells. nih.govplos.org However, the concentration and duration of PMA treatment critically influence the phenotype and functional responses of the resulting macrophages. nih.govplos.org Similarly, in B cells, PMA can act as a potent enhancer of Interleukin-21-induced differentiation into regulatory B cells. nih.gov The diverse and often opposing effects of PMA underscore the importance of studying its mechanisms in specific cellular and physiological contexts to accurately interpret experimental findings and to harness its potential for therapeutic applications.

Integration with Multi-Omics Approaches (e.g., Proteogenomics, Metabolomics)

The advent of multi-omics technologies offers an unprecedented opportunity to gain a systems-level understanding of the cellular responses to PMA. nih.govnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the signaling networks, gene regulatory circuits, and metabolic pathways modulated by PMA. nih.govmdpi.comembopress.org

Proteomics has been instrumental in identifying the vast array of proteins whose expression or post-translational modifications are altered by PMA treatment. For example, quantitative proteomics has been used to analyze the changes in the protein repertoire of THP-1 cells during PMA-induced differentiation, revealing unique proteomic signatures depending on the differentiation protocol. semanticscholar.org Metabolomics can further complement these findings by identifying the metabolic reprogramming that occurs downstream of PMA-activated signaling pathways. researchgate.net

The integration of these multi-omics datasets can help to identify novel biomarkers, uncover new drug targets, and provide a more holistic view of the complex biological processes regulated by PMA. nih.govmdpi.com For instance, combining phosphoproteomics with transcriptomics and metabolomics can help to causally link signaling events to changes in gene expression and metabolic function. embopress.org The application of machine learning and computational modeling to these large datasets will be crucial for extracting meaningful biological insights and generating new hypotheses. mdpi.com

Development of Refined Experimental Protocols for Specific Research Questions

Given the context-dependent nature of PMA's effects, the development of refined and standardized experimental protocols is paramount for ensuring the reproducibility and reliability of research findings. nih.gov The lack of standardized protocols, particularly for in vitro cell differentiation, has led to significant variability in experimental outcomes across different laboratories. nih.gov

In the widely used THP-1 monocyte to macrophage differentiation model, the concentration of PMA and the duration of exposure have been shown to be critical parameters that influence the phenotype and inflammatory response of the differentiated cells. nih.govplos.orgfrontiersin.org Studies have demonstrated that high concentrations of PMA can lead to undesirable effects, including increased cell death upon subsequent stimulation with inflammatory agents like lipopolysaccharide (LPS). plos.org Therefore, there is a clear need to establish optimized and standardized protocols for specific research questions. This includes defining the optimal PMA concentration, exposure time, and subsequent rest periods to generate macrophage populations with consistent and physiologically relevant characteristics. nih.govfrontiersin.org The development of such refined protocols will not only improve the consistency of experimental results but also enhance the translational relevance of findings from in vitro studies.

Q & A

Q. What are the key considerations for designing experiments using PMA to activate protein kinase C (PKC)?

PMA is a potent PKC activator, but its efficacy depends on experimental parameters. Use concentrations between 10–100 nM for most cell types, as higher doses may induce off-target effects or cytotoxicity. Validate PKC activation via Western blot (e.g., phosphorylation of PKC substrates like MARCKS) and include negative controls such as 4α-PMA (a non-active analog) . Optimize treatment duration (typically 15–60 minutes for acute activation) based on cell type and downstream readouts .

Q. How should PMA stock solutions be prepared and stored to ensure stability?

Prepare stock solutions in DMSO or ethanol (100 mg/mL, ~162 mM) and aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C in airtight, light-protected vials. Verify solubility using protocols such as dynamic light scattering (DLS) or visual inspection for precipitates. For in vivo studies, use vehicle controls (e.g., corn oil or PEG300/saline mixtures) to account for solvent effects .

Q. What safety protocols are essential when handling PMA in the laboratory?

PMA is classified as acutely toxic (oral, dermal, inhalation), carcinogenic (Category 2), and corrosive (Skin Corr. 1B). Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved eyewear. Work in a fume hood with HEPA filtration, and decontaminate surfaces with 70% ethanol. Store PMA in a locked cabinet segregated from oxidizers .

Q. How can researchers mitigate batch-to-batch variability in PMA?

Source PMA with ≥98% purity (validated by TLC/HPLC) and request Certificates of Analysis (CoA) for lot-specific data. Pre-test each batch in a pilot assay (e.g., NF-κB activation in THP-1 cells) and compare results to historical controls. Document solvent composition, as residual solvents like acetic acid may alter bioactivity .

Advanced Research Questions

Q. How can contradictory results in PMA-induced apoptosis vs. proliferation be resolved?

PMA’s dual effects depend on concentration, exposure time, and cell context. For example, low doses (≤20 nM) promote proliferation in keratinocytes via PKC-α, while higher doses (≥50 nM) trigger apoptosis through sustained ERK activation. Use RNA-seq or phosphoproteomics to map divergent signaling nodes. Validate findings with PKC inhibitors (e.g., Gö6983) or CRISPR-mediated PKC knockdown .

Q. What experimental strategies distinguish PKC-dependent and PKC-independent effects of PMA?

(i) Use 4α-PMA (a non-PKC-binding analog) as a negative control. (ii) Combine PMA with pan-PKC inhibitors (e.g., GF109203X). (iii) Employ PKC isoform-specific knockout cell lines. For example, PMA’s NF-κB activation in macrophages requires PKC-δ, whereas its SphK1 activation is PKC-independent .

Q. Why does PMA fail to activate PKC in certain cell lines, and how can this be troubleshooted?

Common issues include:

  • Desensitization: Pre-treat cells with phosphatase inhibitors (e.g., calyculin A) to prevent PKC downregulation.
  • Solvent interference: Ensure DMSO concentration ≤0.1% (v/v).
  • Cell-specific PKC expression: Confirm PKC isoform presence via qPCR or flow cytometry. For example, PMA-responsive PKC-β is absent in some glioblastoma lines .

Q. How should researchers address PMA’s carcinogenic risks in long-term in vivo studies?

Follow IARC and OSHA guidelines:

  • Use PMA at the lowest effective dose (LED) determined by dose-response curves.
  • Monitor tumorigenesis in rodent models via bioluminescent imaging (BLI) or histopathology.
  • Implement institutional biosafety committee (IBC) protocols for waste disposal and personnel monitoring .

Methodological Recommendations

  • Contradiction Analysis: Use orthogonal assays (e.g., ELISA + luciferase reporter) to confirm PMA’s effects. Cross-reference with databases like BindingDB (Ligand ID: 50099066) for known off-target interactions .
  • Ecological Disposal: Neutralize PMA waste with 1 M NaOH (30-minute incubation) before disposal, as per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.